3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one
Description
3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one (CAS: 333419-39-9) is a quinolin-2-one derivative characterized by a hydroxypropylamino-methyl substituent at position 3 and methyl groups at positions 7 and 8 of the quinoline core.
Properties
IUPAC Name |
3-[(3-hydroxypropylamino)methyl]-7,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-4-5-12-8-13(9-16-6-3-7-18)15(19)17-14(12)11(10)2/h4-5,8,16,18H,3,6-7,9H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJPLOHJEQMZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CNCCCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101168923 | |
| Record name | 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333419-39-9 | |
| Record name | 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333419-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[[(3-Hydroxypropyl)amino]methyl]-7,8-dimethyl-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101168923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 7,8-dimethylquinolin-2-one.
Alkylation: The quinolinone is alkylated using a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to introduce the hydroxy-propyl group.
Amination: The intermediate product is then subjected to amination using a primary amine, such as methylamine, to form the hydroxy-propylamino group.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and catalysts to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the quinolinone ring to a dihydroquinoline using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the quinolinone ring would produce a dihydroquinoline derivative.
Scientific Research Applications
3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive quinolinones.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. For example, it may inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular formulas, and physicochemical properties of the target compound with its analogs:
Functional Group Impact on Activity and Solubility
- This contrasts with the benzylamino analog, which is more lipophilic and may exhibit better membrane permeability but poorer solubility .
- Aminopyrimidine Carbonyl Group (Compound 11): The carbonyl linkage and pyrimidine moiety enable hydrogen bonding, which may enhance binding to microbial targets, as observed in antimicrobial assays .
- Furan and Diethylamino Groups: The furan substituent introduces aromatic heterocyclic properties, possibly affecting metabolic pathways. The diethylamino group reduces molecular complexity, favoring synthetic accessibility .
Biological Activity
3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one is a synthetic compound belonging to the quinolinone family, characterized by its unique molecular structure that includes a hydroxypropylamino group and methyl substitutions at the 7 and 8 positions of the quinoline ring. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, which include potential applications as therapeutic agents.
The molecular formula of this compound is C15H20N2O2, with a molecular weight of 260.33 g/mol. The presence of the hydroxypropylamino group enhances its solubility and interaction potential with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may exert its effects by:
- Inhibiting Enzyme Activity : The compound can bind to the active sites of enzymes, potentially inhibiting their functions.
- Modulating Receptor Activity : It may mimic natural ligands, activating or inhibiting receptor pathways.
Antimicrobial Activity
Research indicates that compounds within the quinolinone family exhibit antimicrobial properties. The structural modifications in this compound may enhance its efficacy against various bacterial strains. For instance, studies have shown that similar quinoline derivatives possess significant antibacterial activity due to their ability to disrupt bacterial cell membranes .
Antiparasitic Activity
There is emerging evidence suggesting that quinoline derivatives can exhibit antiparasitic effects. For example, related compounds have been tested against Trypanosoma brucei, showing varying degrees of effectiveness. The structural features of this compound could be pivotal in determining its activity against such pathogens .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and potential advantages of this compound, a comparison with other related quinoline derivatives is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 7-Methylquinolin-2-one | C10H9N | Lacks hydroxypropylamino group; less versatile biologically |
| 8-[3-(dimethylamino)propylamino]-3-methylquinolin-2-one | C15H21N3O | Contains dimethylamino; different biological profile |
| 5-Methoxyquinolin-2-one | C10H9NO | Methoxy substitution; different reactivity |
The unique feature of this compound lies in its dual functionality provided by the hydroxy and amino groups, which may enhance both chemical reactivity and biological activity compared to simpler derivatives.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating the biological activities of various quinoline derivatives, including this compound. For example:
- Study on Antibacterial Activity : A study assessed several quinoline derivatives against common bacterial strains. The results indicated that certain modifications led to increased potency against Gram-positive bacteria.
- Antiparasitic Testing : Another research effort involved testing this compound against Trypanosoma species, revealing promising results that warrant further investigation into its mechanism and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
